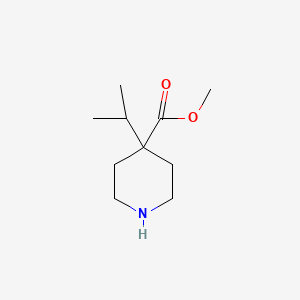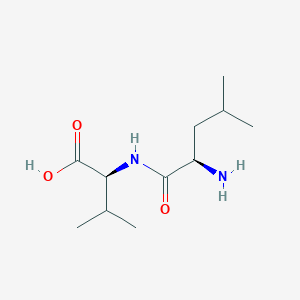![molecular formula C10H17F2NO B13564526 (8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13564526.png)
(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine: is a chemical compound with the molecular formula C10H17F2NO. It is known for its unique spirocyclic structure, which includes a spiro-oxirane ring fused to a decane backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of {8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor with a fluorinating agent under controlled conditions.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done by reacting the spirocyclic intermediate with a suitable amine source under appropriate conditions.
Industrial Production Methods: Industrial production of {8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: {8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, {8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated structure may enhance its stability and bioavailability in biological systems.
Medicine: In medicinal chemistry, {8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties may contribute to the development of new materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of {8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- {8,8-difluoro-2-oxaspiro[4.5]decan-3-yl}methanamine
- {8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine
Comparison:
- Structural Differences: While these compounds share a similar spirocyclic core, they differ in the substituents attached to the spiro ring. For example, {8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine has methyl groups instead of fluorine atoms.
- Chemical Properties: The presence of different substituents can significantly impact the chemical properties, such as reactivity, stability, and solubility.
- Applications: These structural differences may also influence the specific applications of each compound. For instance, fluorinated compounds like {8,8-difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine may exhibit enhanced stability and bioavailability compared to their non-fluorinated counterparts.
Eigenschaften
Molekularformel |
C10H17F2NO |
|---|---|
Molekulargewicht |
205.24 g/mol |
IUPAC-Name |
(8,8-difluoro-1-oxaspiro[4.5]decan-2-yl)methanamine |
InChI |
InChI=1S/C10H17F2NO/c11-10(12)5-3-9(4-6-10)2-1-8(7-13)14-9/h8H,1-7,13H2 |
InChI-Schlüssel |
QGIUBDUKXMHEQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC(CC2)(F)F)OC1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13564452.png)



![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile](/img/structure/B13564468.png)









